molecular formula C20H16N4O B3611646 3-Methyl-1-oxo-2-(2-(pyridin-4-yl)ethyl)-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile

3-Methyl-1-oxo-2-(2-(pyridin-4-yl)ethyl)-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile

Cat. No.: B3611646
M. Wt: 328.4 g/mol
InChI Key: BWAMMMKBCNJMHV-UHFFFAOYSA-N
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Description

3-Methyl-1-oxo-2-(2-(pyridin-4-yl)ethyl)-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a complex heterocyclic compound It features a fused bicyclic structure that includes both imidazo and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-oxo-2-(2-(pyridin-4-yl)ethyl)-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to optimize reaction conditions to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-oxo-2-(2-(pyridin-4-yl)ethyl)-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the aromatic rings .

Scientific Research Applications

3-Methyl-1-oxo-2-(2-(pyridin-4-yl)ethyl)-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-Methyl-1-oxo-2-(2-(pyridin-4-yl)ethyl)-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

What sets 3-Methyl-1-oxo-2-(2-(pyridin-4-yl)ethyl)-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile apart is its unique combination of functional groups and fused ring structure. This configuration provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methyl-1-oxo-2-(2-pyridin-4-ylethyl)-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c1-13-15(7-6-14-8-10-22-11-9-14)20(25)24-18-5-3-2-4-17(18)23-19(24)16(13)12-21/h2-5,8-11,23H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAMMMKBCNJMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-oxo-2-(2-(pyridin-4-yl)ethyl)-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
Reactant of Route 2
3-Methyl-1-oxo-2-(2-(pyridin-4-yl)ethyl)-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
Reactant of Route 3
3-Methyl-1-oxo-2-(2-(pyridin-4-yl)ethyl)-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile

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